1-Amino-4-fluorosulfonyloxy-2-(methoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the presence of the amino group can be confirmed through infrared spectroscopy, as N-H bonds show absorptions in the infrared spectrum . The 1H NMR spectrum can provide information about the hydrogens attached to the nitrogen and carbon atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups attached to the benzene ring. For example, the amino group is a strong activator of the benzene ring, making it more reactive towards electrophilic aromatic substitution reactions . The fluorosulfonyloxy group might also play a significant role in the compound’s reactivity .Scientific Research Applications
Chemical Reactions and Synthesis
Reactions with Acyclic Olefins : A study explored the reactions of a closely related compound, [fluoro(sulfonyloxy)iodo]benzene, with acyclic olefins, yielding 1,2-disulfonates. This reaction mechanism could be relevant for understanding the reactivity of similar fluoro-sulfonyloxy compounds (Pirkuliev et al., 2001).
Green Methodology for Benzoylation : Another study presented a 'green' methodology using benzoyl cyanide in an ionic liquid for efficient and selective benzoylation of nucleosides. This method, applicable to phenols and amines, highlights the versatility and environmental benefits of alternative synthesis routes for benzoyl derivatives (Prasad et al., 2005).
Catalytic Cyclocondensation : Research on the catalytic cyclocondensation of specific benzene derivatives led to the creation of pillar[5]arenes, showcasing the potential of benzene-based compounds in synthesizing macrocyclic hosts with applications in molecular recognition and self-assembly (Kou et al., 2010).
Environmental and Materials Science
Nonradical Oxidation Processes : A novel nonradical oxidation process involving benzoquinone and peroxymonosulfate demonstrated efficient degradation of pollutants. This research underscores the role of sulfonyl and fluoro-sulfonyl compounds in developing advanced environmental remediation technologies (Zhou et al., 2015).
Fluorinated Sulfonated Poly (Arylene Ether)s : The synthesis of fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers for proton exchange membranes in fuel cells demonstrated the significance of fluoro-sulfonyloxy compounds in creating materials with excellent chemical and thermal stability (Kim et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
1-amino-4-fluorosulfonyloxy-2-(methoxymethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO4S/c1-13-5-6-4-7(2-3-8(6)10)14-15(9,11)12/h2-4H,5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNKFHFLQFVBMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)OS(=O)(=O)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.